molecular formula C16H21NO4 B1481950 1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 2097977-60-9

1-((((Benzyloxy)carbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B1481950
CAS No.: 2097977-60-9
M. Wt: 291.34 g/mol
InChI Key: MYTZIYQSZONHAS-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a benzyloxy group, a carbonyl group, an amino group, and a carboxylic acid group. These functional groups suggest that this compound could participate in a variety of chemical reactions .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the carbonyl, amino, and carboxylic acid groups would likely have a significant impact on the compound’s three-dimensional structure .


Chemical Reactions Analysis

This compound could potentially participate in a variety of chemical reactions. The carbonyl group could undergo reactions such as nucleophilic addition or reduction, while the amino group could participate in reactions such as amide bond formation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carbonyl, amino, and carboxylic acid groups could impact properties such as solubility and melting point .

Scientific Research Applications

Synthesis and Modification Techniques

Research has shown innovative approaches to synthesizing and modifying cyclobutane-based compounds, which include the chemical structure of interest. For example, efficient synthesis techniques have been developed for β-amino acid derivatives starting from cyclobutane carboxylic acids. These derivatives are pivotal for constructing enantiomeric and diastereomeric β-dipeptides, which are essential for peptide research and drug development (Izquierdo et al., 2002). Furthermore, regiospecific additions to cyclobutanes have been applied to synthesize precursors for α-amino cyclobutane carboxylic acids, demonstrating the compound's versatility in chemical transformations (Gaoni, 1988).

Applications in Tumor Delineation

A notable application of cyclobutane-based amino acids, closely related to the compound , is in tumor delineation using positron emission tomography (PET). The synthesis of Fluorine-18 labeled FACBC, a tumor-avid amino acid, exemplifies the compound's potential in medical imaging and cancer research (Shoup & Goodman, 1999).

Development of Conformationally Constrained Compounds

Research into conformationally constrained tryptophan derivatives has explored compounds with structural similarities to the compound of interest. These studies aim to understand peptide and peptoid conformation better and have potential implications for drug design and protein structure elucidation (Horwell et al., 1994).

Contributions to Folate Metabolism Inhibition

Cyclobutane-containing compounds have been synthesized and evaluated as inhibitors of folate metabolism, demonstrating the chemical structure's utility in developing therapeutic agents. The synthesis of specific amides and peptides of methotrexate (MTX) involving cyclobutane derivatives highlights the compound's relevance in medicinal chemistry (Piper et al., 1982).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were used as a drug, its mechanism of action would depend on how it interacts with biological molecules in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. It’s important to avoid contact with skin and eyes, and to use the compound in a well-ventilated area .

Future Directions

The potential applications and future directions for this compound would depend on its properties and reactivity. It could potentially be used in the development of new pharmaceuticals or in other areas of chemical research .

Properties

IUPAC Name

3,3-dimethyl-1-(phenylmethoxycarbonylaminomethyl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4/c1-15(2)9-16(10-15,13(18)19)11-17-14(20)21-8-12-6-4-3-5-7-12/h3-7H,8-11H2,1-2H3,(H,17,20)(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTZIYQSZONHAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CNC(=O)OCC2=CC=CC=C2)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

291.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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